molecular formula C11H21NO3 B1476780 2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 1849728-48-8

2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476780
CAS No.: 1849728-48-8
M. Wt: 215.29 g/mol
InChI Key: JYMWZQJSAVRVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-8-10-4-6-12(7-5-10)9(2)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMWZQJSAVRVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO2\text{C}_{13}\text{H}_{19}\text{N}\text{O}_2

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been evaluated against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.
  • Anticancer Properties : The compound has been investigated for its potential in inhibiting cancer cell proliferation. Its structural similarity to other piperidine derivatives suggests a mechanism involving interaction with specific kinases and signaling pathways associated with cancer progression.

Target Interactions

The compound acts primarily through interactions with enzymes and receptors involved in critical biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and the efficacy of other therapeutic agents.

Enzyme Inhibition

Piperidine derivatives, including this compound, have been reported to inhibit anaplastic lymphoma kinase (ALK) and ROS1 kinase, both of which play significant roles in tumorigenesis. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several piperidine derivatives against standard and resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques:

CompoundMIC (µg/mL)Activity against Resistant Strain
This compound4Yes
Standard Drug (Isoniazid)0.125Yes

The results indicated that the compound exhibited notable activity against resistant strains, suggesting its potential as a novel therapeutic agent in treating tuberculosis .

Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound was observed to induce apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid
Reactant of Route 2
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2-(4-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.